molecular formula C11H11N3O4 B13874653 Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate CAS No. 1003708-78-8

Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate

Cat. No.: B13874653
CAS No.: 1003708-78-8
M. Wt: 249.22 g/mol
InChI Key: DNGUQYIRDKQBOC-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate is a substituted indole derivative characterized by an ethyl ester group at position 2, an amino (-NH₂) group at position 6, and a nitro (-NO₂) group at position 4 of the indole ring. This compound belongs to a class of nitro-substituted indoles, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactive functional groups .

Properties

CAS No.

1003708-78-8

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

ethyl 6-amino-4-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11N3O4/c1-2-18-11(15)9-5-7-8(13-9)3-6(12)4-10(7)14(16)17/h3-5,13H,2,12H2,1H3

InChI Key

DNGUQYIRDKQBOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 5-Nitroindole-2-carboxylic Acid Derivatives

A crucial intermediate for the synthesis is 5-nitroindole-2-carboxylic acid or its esters, prepared via a condensation and cyclization sequence:

  • Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form hydrazone.
  • Fischer indole cyclization catalyzed by polyphosphoric acid in benzene solvent to yield 5-nitroindole-2-carboxylate ethyl ester.
  • Alkaline hydrolysis followed by acidification to obtain the acid form.

This method offers high purity and yield, overcoming drawbacks of previous routes that involved costly reagents or hazardous conditions (e.g., diazonium salt methods or solvent-free high-temperature reactions).

Step Reagents/Conditions Outcome Notes
Condensation p-Nitrophenylhydrazine hydrochloride + Ethyl pyruvate in ethanol, 20–60 min at 20–60 °C Hydrazone intermediate Mild conditions, aqueous/ethanolic medium
Fischer Indole Cyclization Polyphosphoric acid catalyst, benzene solvent, reflux 5-Nitroindole-2-carboxylate ethyl ester Efficient cyclization, high yield
Hydrolysis and Acidification Alkaline hydrolysis, acidify with HCl 5-Nitroindole-2-carboxylic acid High purity product

Functionalization at C6 Position: Amination

Detailed Synthetic Route Example

Based on the literature, a representative synthetic route to this compound is as follows:

Comparative Table of Preparation Methods

Method/Step Advantages Disadvantages Yield/Purity References
Fischer indole cyclization from hydrazone High yield, mild conditions, scalable Requires polyphosphoric acid catalyst High purity, >85% yield
Buchwald–Hartwig amination at C6 High regioselectivity, versatile amines Requires Pd catalyst, sensitive to conditions Good yields (70–90%)
Direct nitration of indole ester Straightforward, established method Risk of over-nitration, regioselectivity challenges Moderate to high yield
Diazonium salt route (older) Established historically Expensive reagents, complex operation Lower yield, safety concerns Discussed but not preferred

Research Findings and Notes

  • The use of ethyl pyruvate and p-nitrophenylhydrazine hydrochloride as starting materials is cost-effective and avoids expensive reagents like methyl acetoacetate used in older methods.
  • The Fischer indole synthesis catalyzed by polyphosphoric acid in benzene is preferred for its operational simplicity and safety compared to solvent-free or high-temperature methods.
  • Palladium-catalyzed Buchwald–Hartwig amination provides a robust method for introducing the amino group at C6 with excellent regioselectivity and functional group tolerance.
  • The sequence of nitration and amination steps can be optimized depending on the sensitivity of substituents and desired regioselectivity.
  • Hydrolysis and purification steps are critical for achieving high purity, especially for pharmaceutical applications.

Chemical Reactions Analysis

Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often use reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate is a synthetic organic compound with a molecular weight of approximately 248.23 g/mol. It features a nitro group at the 4-position and an amino group at the 6-position of the indole ring, making it a derivative of indole-2-carboxylic acid. The presence of both amino and nitro functional groups contributes to its unique chemical reactivity and potential biological activities. It is typically a solid at room temperature, with a density of approximately 1.3 g/cm³ and a boiling point around 420 °C.

Potential Applications:

  • Antimicrobial Activity Certain derivatives have shown effectiveness against bacterial strains.
  • Integrase Inhibition: Indole-2-carboxylic acid derivatives can inhibit the strand transfer of integrase, an important enzyme in the HIV-1 life cycle . The indole nucleus can chelate with two Mg2+ ions within the active site of integrase .
  • Antiviral Agents: 6-Amino-4-substituted alkyl-1H-indole-2-substituted carboxylate derivatives have been reported as antiviral agents .

Structural Resemblance
this compound shares structural similarities with other compounds, as shown in the table below:

Compound NameStructural Features
Ethyl 6-amino-1H-indole-2-carboxylateLacks nitro group; only has an amino and carboxylic acid
Ethyl 6-nitro-1H-indole-2-carboxylateLacks amino group; contains only nitro and carboxylic acid
Ethyl 5-amino-4-nitro-1H-indole-2-carboxylateAmino group at position 5 instead of position 6
Ethyl 7-amino-4-nitro-1H-indole-2-carboxylateAmino group at position 7; different biological activity potential

Mechanism of Action

The mechanism of action of Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related indole and heterocyclic derivatives, as detailed below:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Similarity Index* Applications/Notes Reference
Ethyl 7-nitro-1H-indole-2-carboxylate Nitro (7), ester (2) -NO₂, -COOEt 0.93 Intermediate in anticancer agents
Ethyl 5-methylindole-2-carboxylate Methyl (5), ester (2) -CH₃, -COOEt 0.83 Building block for fluorescent dyes
Ethyl 4,6-diamino-1H-indole-2-carboxylate Amino (4,6), ester (2) -NH₂, -COOEt N/A Potential precursor for antimalarial drugs
Ethyl 4-chloro-2-methylquinoline-6-carboxylate Chloro (4), methyl (2), ester (6) -Cl, -CH₃, -COOEt N/A Antimicrobial agent
Ethyl 6-formamido-5-methoxyindole-2-carboxylate Formamido (6), methoxy (5), ester (2) -NHCHO, -OCH₃, -COOEt N/A Investigational drug intermediate

*Similarity indices (0–1 scale) are derived from structural and functional group alignment relative to the target compound .

Functional Group Reactivity

  • Nitro vs. Amino Groups: The juxtaposition of electron-withdrawing (-NO₂) and electron-donating (-NH₂) groups in the target compound creates a unique electronic environment. For example, Ethyl 4,6-diamino-1H-indole-2-carboxylate lacks the nitro group, making it less reactive toward reduction but more suited for nucleophilic substitutions . In contrast, Ethyl 7-nitro-1H-indole-2-carboxylate lacks the amino group, favoring electrophilic aromatic substitution at the nitro-bearing position .
  • Ester Group : The ethyl ester at position 2 enhances solubility in organic solvents compared to carboxylic acid analogs (e.g., 5-Nitro-1H-indole-2-carboxylic acid, Similarity: 0.89) .

Physical Properties

  • Melting Points : While direct data for the target compound is unavailable, analogous nitro-indole carboxylates (e.g., 7-Methoxy-1H-indole-3-carboxylic acid, mp 199–201°C) suggest that nitro groups elevate melting points due to increased polarity and intermolecular interactions .
  • Purity : Commercial indole derivatives (e.g., 5-Bromo-4-nitro-1H-indazole) are typically ≥97% pure, indicating rigorous synthesis protocols applicable to the target compound .

Biological Activity

Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an indole scaffold, which is known for its ability to interact with various biological targets. The compound's structure allows for modifications that can enhance its biological activity, making it a valuable asset in drug development .

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For instance, a recent investigation demonstrated that derivatives of indole compounds exhibited significant anti-proliferative effects against various cancer cell lines, including A-549 (lung cancer) and HT-1080 (fibrosarcoma) cells. The most promising compounds showed IC50 values ranging from 3.78 to 24.08 µM .

Compound NameCell LineIC50 (µM)
Indole Derivative AA-5493.78
Indole Derivative BHT-108024.08

2. Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been explored. In vitro studies indicated that certain derivatives significantly inhibited the secretion of TNF-α in LPS-stimulated THP-1 cells, showcasing their potential as anti-inflammatory agents .

Compound NameTNF-α Inhibition (%)
Compound X90.4
Compound Y82.34

3. Antimicrobial Activity

Research indicates that indole derivatives possess notable antimicrobial properties. For example, ethyl 6-amino derivatives have shown effectiveness against various bacterial strains, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 5 µg/mL .

Case Studies

Study on Anticancer Activity : A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the anticancer effects of synthesized indole derivatives, including ethyl 6-amino variants. The study reported significant inhibition of cell growth in multiple cancer cell lines, supporting the compound's potential as an anticancer agent .

Anti-inflammatory Evaluation : Another research article focused on the synthesis of indole glucosinolates and their evaluation for anti-inflammatory activity demonstrated that specific derivatives effectively reduced inflammatory markers in vitro, reinforcing the therapeutic potential of ethyl 6-amino derivatives in treating inflammatory diseases .

Q & A

Q. What are the primary synthetic routes for Ethyl 6-amino-4-nitro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the indole core. A common approach starts with nitration at the 4-position followed by esterification at the 2-position. The amino group at the 6-position is introduced via reduction of a nitro precursor or direct amination. Key steps include:

  • Nitration : Use of mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Reductive Amination : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or chemical reductants (e.g., SnCl₂/HCl) to convert nitro to amino groups .
  • Esterification : Ethyl chloroformate in the presence of a base (e.g., pyridine) to introduce the ethyl carboxylate moiety . Yield optimization requires precise stoichiometry, solvent selection (e.g., DMF for polar intermediates), and inert atmospheres to prevent side reactions.

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

  • X-ray Crystallography : SHELX software (via SHELXL) refines crystal structures, resolving bond lengths (e.g., C-NO₂ ~1.47 Å) and angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct shifts for amino (~5 ppm, broad) and nitro groups (deshielded aromatic protons) .
  • IR : Stretching frequencies for NO₂ (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
    • Mass Spectrometry : Molecular ion ([M+H]⁺) at m/z 276.1 (C₁₁H₁₀N₃O₄⁺) .

Q. What preliminary biological activities have been reported for this compound?

While direct studies are limited, structural analogs exhibit:

  • Antiviral Activity : Inhibition of viral proteases via H-bonding with the amino and nitro groups .
  • Anticancer Potential : Intercalation with DNA or kinase inhibition due to planar indole core .
  • Anti-inflammatory Effects : Modulation of COX-2 pathways . In vitro assays (e.g., MTT for cytotoxicity) are recommended to validate these hypotheses.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

Density Functional Theory (DFT) calculates:

  • Electrophilicity Index (ω) : High ω (~4.5 eV) suggests susceptibility to nucleophilic attack at the nitro group .
  • Fukui Functions : Local softness (f⁺) identifies the amino group as a nucleophilic site for electrophilic substitution .
  • Solvent Effects : Polarizable continuum models (PCM) show enhanced stability in DMSO due to H-bonding with the ester . These insights guide synthetic modifications (e.g., protecting group strategies).

Q. What are the key challenges in analyzing conflicting bioactivity data across structural analogs?

Discrepancies arise from:

  • Regiochemical Variations : Nitro at 4-position vs. 5-position alters steric interactions with targets .
  • Solubility Differences : Ethyl esters improve lipophilicity but reduce aqueous solubility, affecting in vivo bioavailability .
  • Assay Conditions : Variability in cell lines (e.g., HeLa vs. HepG2) and concentrations (µM vs. nM) . Standardized protocols (e.g., OECD guidelines) and SAR studies are critical for cross-study comparisons.

Q. How does the nitro group influence regioselectivity in subsequent reactions (e.g., reduction or cycloaddition)?

The nitro group:

  • Directs Electrophilic Substitution : Meta-directing effects favor functionalization at the 5- and 7-positions .
  • Facilitates Reduction : Selective conversion to amino groups under hydrogenation (10 atm H₂, Pd/C) without affecting the ester .
  • Participates in Cycloadditions : Acts as a dienophile in Diels-Alder reactions (e.g., with furans) under thermal conditions . Competing pathways require careful monitoring via TLC or HPLC.

Methodological Guidance

Q. What strategies mitigate decomposition during storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent nitro group reactions .

Q. How can researchers resolve ambiguities in spectral data for this compound?

  • 2D NMR (COSY, HSQC) : Correlate ¹H-¹³C signals to assign overlapping aromatic protons .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify amino/nitro group contributions in IR .
  • Computational Validation : Compare experimental IR/NMR with Gaussian-optimized structures .

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